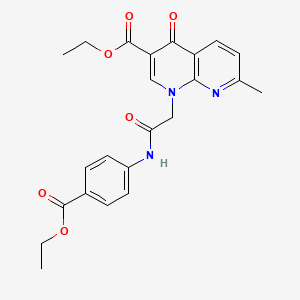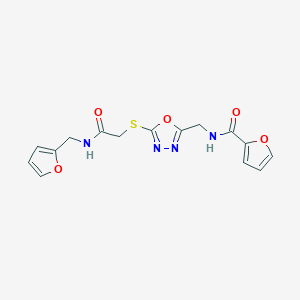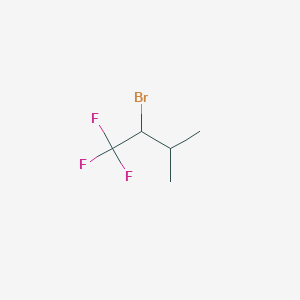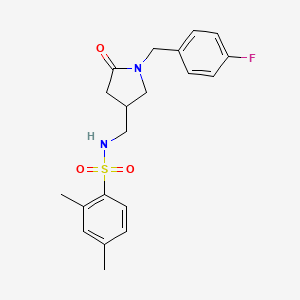![molecular formula C25H20F3N5 B2383714 N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-73-7](/img/structure/B2383714.png)
N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H20F3N5 and its molecular weight is 447.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Nematicidal Properties
A study by Reddy, Kumar, and Sunitha (2016) synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones, demonstrating significant antimicrobial and nematicidal properties against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains and nematodes. This research suggests potential applications of these compounds in developing new antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Adenosine Receptor Antagonists
Burbiel et al. (2016) identified 2‐amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists, discovering several potent and selective A3AR antagonists. This research highlights the potential of triazoloquinazoline derivatives in treating diseases mediated by adenosine receptors, such as cardiovascular and central nervous system disorders (Burbiel et al., 2016).
Benzodiazepine Binding Activity
Research by Francis et al. (1991) explored triazolo[1,5-c]quinazolin-5(6H)-ones and their high affinity for the benzodiazepine (BZ) receptor, identifying compounds with potent BZ antagonistic properties. This study lays the groundwork for the development of new BZ receptor modulators, potentially offering alternative treatments for disorders treated with benzodiazepines (Francis et al., 1991).
Tubulin Polymerization Inhibitors
Driowya et al. (2016) synthesized triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. The study found that certain derivatives are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across a range of cancer cell lines. These findings suggest applications in cancer therapy, particularly in targeting the microtubule dynamics of cancer cells (Driowya et al., 2016).
Anticonvulsant Activity
Zheng et al. (2013) investigated 5‐phenyl‐[1,2,4]triazolo[4,3‐c]quinazolin‐3‐amine derivatives for their anticonvulsant activity. The study identified compounds effective in the maximal electroshock seizure test, indicating potential applications in developing new anticonvulsant drugs (Zheng et al., 2013).
Propiedades
IUPAC Name |
N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5/c1-16(17-8-3-2-4-9-17)15-29-23-20-12-5-6-13-21(20)33-24(30-23)22(31-32-33)18-10-7-11-19(14-18)25(26,27)28/h2-14,16H,15H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYNPWHRBEMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)



![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2383639.png)


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)